Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15962334
InChI: InChI=1S/C10H9N3O4/c1-12-8-4-3-6(13(15)16)5-7(8)9(11-12)10(14)17-2/h3-5H,1-2H3
SMILES:
Molecular Formula: C10H9N3O4
Molecular Weight: 235.20 g/mol

Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate

CAS No.:

Cat. No.: VC15962334

Molecular Formula: C10H9N3O4

Molecular Weight: 235.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate -

Specification

Molecular Formula C10H9N3O4
Molecular Weight 235.20 g/mol
IUPAC Name methyl 1-methyl-5-nitroindazole-3-carboxylate
Standard InChI InChI=1S/C10H9N3O4/c1-12-8-4-3-6(13(15)16)5-7(8)9(11-12)10(14)17-2/h3-5H,1-2H3
Standard InChI Key MKEULQKLHYUEBS-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C10_{10}H10_{10}N3_{3}O4_{4}, with a molecular weight of 236.21 g/mol. Its IUPAC name, methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate, reflects the substitution pattern on the indazole core. Key structural features include:

  • A methyl group at the 1-position, which prevents tautomerism and stabilizes the indazole ring.

  • A nitro group at the 5-position, introducing electron-withdrawing effects that influence reactivity.

  • A methyl ester at the 3-position, enhancing solubility in organic solvents and serving as a handle for further derivatization .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Molecular FormulaC10_{10}H10_{10}N3_{3}O4_{4}Derived from
Molecular Weight236.21 g/molCalculated
Density~1.45 g/cm³ (estimated)Analogous to
Melting Point160–165°C (predicted)Based on
Boiling Point>300°C (decomposes)Inferred from

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate involves multi-step strategies, often starting from substituted toluidines or hydrazine derivatives. Two predominant methodologies are highlighted below:

Cyclization of Arylhydrazones

Arylhydrazones derived from nitro-substituted benzaldehydes can undergo cyclization under acidic or basic conditions to form the indazole core. For example:

  • Hydrazone Formation: Reaction of 5-nitro-2-methylbenzaldehyde with methyl hydrazine yields the corresponding hydrazone.

  • Cyclization: Treatment with potassium carbonate (K2_2CO3_3) in DMF at 90°C induces ring closure to form 1-methyl-5-nitro-1H-indazole .

  • Esterification: The carboxylic acid at position 3 is methylated using methanol and sulfuric acid (H2_2SO4_4) under reflux .

Direct Functionalization of Indazole

An alternative approach involves nitration and esterification of a preformed indazole derivative:

  • Nitration: 1-Methylindazole-3-carboxylic acid is nitrated at the 5-position using nitric acid (HNO3_3) in sulfuric acid.

  • Methylation: The carboxylic acid is esterified with methanol and H2_2SO4_4 .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Hydrazone FormationMethyl hydrazine, DMF, 90°C85–90%
CyclizationK2_2CO3_3, DMF, 90°C70–75%
EsterificationH2_2SO4_4, MeOH, reflux60–65%

Challenges and Optimization

  • Regioselectivity: Nitration at the 5-position requires careful control of reaction conditions to avoid polysubstitution .

  • Ester Stability: Prolonged reflux during esterification may lead to decarboxylation, necessitating optimized reaction times .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs electrophilic attacks to the 4- and 7-positions of the indazole ring. For instance, halogenation with bromine (Br2_2) in acetic acid yields 4-bromo derivatives .

Reduction Reactions

Reduction of the nitro group to an amine is achievable using catalytic hydrogenation (H2_2, Pd/C) or sodium dithionite (Na2_2S2_2O4_4), yielding methyl 1-methyl-5-amino-1H-indazole-3-carboxylate—a precursor for pharmaceuticals .

Ester Hydrolysis

The methyl ester undergoes hydrolysis in aqueous NaOH to form the carboxylic acid, which can be further functionalized via amidation or coupling reactions .

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